2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-
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Overview
Description
2,5-Diazaspiro[34]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- is a complex organic compound with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- typically involves multiple steps. One common method includes the protection of amino groups followed by cyclization reactions to form the spirocyclic core. The final steps often involve esterification and purification processes .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
Uniqueness
What sets 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- apart is its specific spirocyclic structure and the presence of both ester and amide functional groups.
Properties
Molecular Formula |
C19H24N2O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-O-benzyl 2-O-tert-butyl (4R)-3-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-18(2,3)26-16(23)20-13-19(15(20)22)10-7-11-21(19)17(24)25-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3/t19-/m1/s1 |
InChI Key |
RQVCVDKUQLKQMR-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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